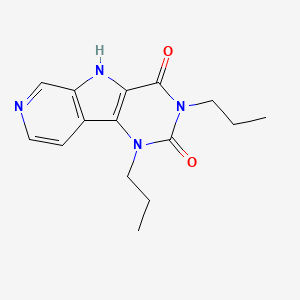![molecular formula C22H27FN6O B10791367 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791367.png)
7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of fluorophenyl, piperazine, pyrrolidine, and pyrrolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsKey reagents include 4-fluorobenzyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxides of the piperazine and pyrrolidine rings.
Reduction: De-fluorinated phenyl derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent .
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for treating neurological disorders, due to its ability to modulate neurotransmitter systems .
Industry: In the pharmaceutical industry, this compound is explored for its potential to serve as a lead compound in drug discovery programs targeting a range of diseases .
Mechanism of Action
The mechanism of action of 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and pyrrolidine moieties contribute to its overall pharmacokinetic properties. The compound modulates the activity of these targets, leading to therapeutic effects in various disease models .
Comparison with Similar Compounds
- 7-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 7-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Uniqueness: The presence of the fluorophenyl group in 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one distinguishes it from its analogs, providing unique pharmacological properties such as enhanced receptor binding affinity and metabolic stability .
Properties
Molecular Formula |
C22H27FN6O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
7-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2-pyrrolidin-1-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H27FN6O/c1-26-21(30)20-19(25-22(26)29-8-2-3-9-29)16(14-24-20)15-27-10-12-28(13-11-27)18-6-4-17(23)5-7-18/h4-7,14,24H,2-3,8-13,15H2,1H3 |
InChI Key |
SIMWCYPGUODYMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)CN3CCN(CC3)C4=CC=C(C=C4)F)N=C1N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-N-methylprop-2-enamide](/img/structure/B10791289.png)
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]1-(2,4-difluorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791290.png)
![N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791299.png)
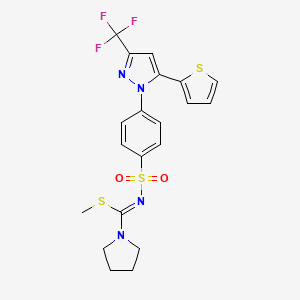
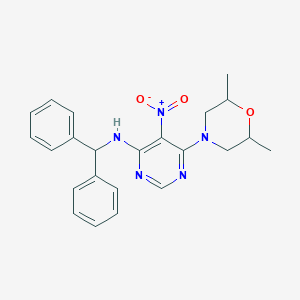
![ethyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B10791317.png)
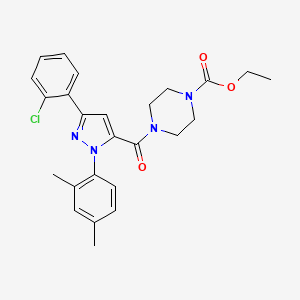


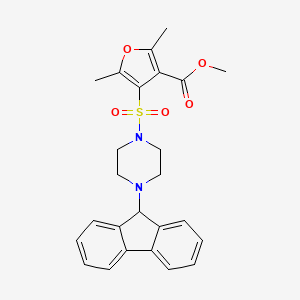
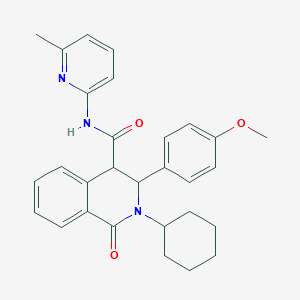
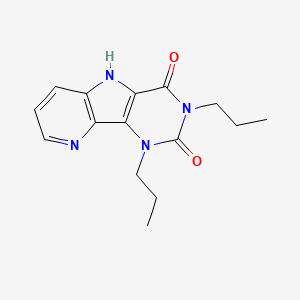
![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
